molecular formula C19H22N2O B5328104 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B5328104
M. Wt: 294.4 g/mol
InChI Key: OKSPPXDHSABWHT-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound belonging to the class of acetamides. Its complex structure is characterized by an isoquinolinyl group linked to an acetamide moiety, making it of interest in various fields such as medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinyl intermediate through cyclization reactions, followed by the introduction of the dimethylphenyl acetamide group via nucleophilic substitution reactions. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production involves scaling up the laboratory methods with considerations for cost, yield, and safety. The reactions are conducted in large reactors under controlled temperature and pressure conditions to ensure consistent quality. Techniques such as recrystallization and chromatography are employed for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinolinyl derivatives using oxidizing agents like potassium permanganate.

  • Reduction: : It undergoes reduction to form dihydroquinolinyl derivatives using reducing agents such as sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions occur, especially at the aromatic ring of the dimethylphenyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Solvents: : Dimethylformamide, methanol, chloroform.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products Formed

  • Oxidation: : Quinolinyl derivatives.

  • Reduction: : Dihydroquinolinyl derivatives.

  • Substitution: : Derivatives with modified aromatic rings.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is explored for various scientific applications:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.

  • Biology: : Investigated for its interactions with biological macromolecules and potential bioactivity.

  • Medicine: : Explored for potential pharmacological properties, such as anti-inflammatory and neuroprotective effects.

  • Industry: : Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s isoquinolinyl group can bind to active sites, altering enzymatic activity or receptor signaling pathways, thus influencing physiological and biochemical processes.

Comparison with Similar Compounds

Comparing 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide with similar compounds highlights its uniqueness:

  • 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylacetamide: : Lacks the dimethyl groups on the phenyl ring, which may influence its reactivity and biological activity.

  • 2-(1H-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide: : Does not have the dihydro modification, potentially affecting its stability and interaction with biological targets.

This detailed comparison underscores the unique structural elements of this compound and its implications for its chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-7-8-18(11-15(14)2)20-19(22)13-21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSPPXDHSABWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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